3-(2,4-Dichlorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2,4-dichlorophenylhydrazine with 4-methoxybenzyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolo-thiadiazole derivatives.
Substitution: Formation of substituted triazolo-thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties, particularly against certain types of cancer cells.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in this process. Additionally, its anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the methoxybenzyl group, which may affect its biological activity.
6-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the dichlorophenyl group, which may influence its chemical reactivity.
Uniqueness
The presence of both the 2,4-dichlorophenyl and 4-methoxybenzyl groups in 3-(2,4-Dichlorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique properties to the compound, such as enhanced antimicrobial and anticancer activities compared to its analogs .
Properties
Molecular Formula |
C17H12Cl2N4OS |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12Cl2N4OS/c1-24-12-5-2-10(3-6-12)8-15-22-23-16(20-21-17(23)25-15)13-7-4-11(18)9-14(13)19/h2-7,9H,8H2,1H3 |
InChI Key |
BOPBMBUAVHXSCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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